molecular formula C15H24N4O3 B7102461 tert-butyl 3-(oxan-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

tert-butyl 3-(oxan-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

Cat. No.: B7102461
M. Wt: 308.38 g/mol
InChI Key: ZOULEHCQBCLXGK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(oxan-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: is a complex organic compound that belongs to the class of triazolopyrazines

Properties

IUPAC Name

tert-butyl 3-(oxan-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)18-7-8-19-12(10-18)16-17-13(19)11-6-4-5-9-21-11/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOULEHCQBCLXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C3CCCCO3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(oxan-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate typically involves multiple steps, starting with the construction of the triazolopyrazine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-keto ester. The subsequent introduction of the oxan-2-yl group and the tert-butyl ester moiety requires further chemical transformations, often involving protection and deprotection steps to ensure the correct functional groups are present.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the triazolopyrazine core to its corresponding oxidized derivatives.

  • Reduction: : Reducing specific functional groups within the molecule.

  • Substitution: : Replacing certain atoms or groups with others to modify the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological activities and properties.

Scientific Research Applications

Tert-butyl 3-(oxan-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Tert-butyl 3-(oxan-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: can be compared with other triazolopyrazines and related compounds. Similar compounds include:

  • Tert-butyl 3-(oxan-2-yl)propanoate

  • Tert-butyl 3-(oxiran-2-yl)propanoate

  • Tert-butyl (3-hydroxypropyl)carbamate

These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of This compound .

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